Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Description

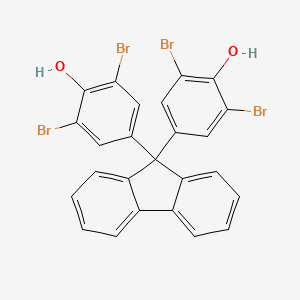

The compound “Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-” is a brominated phenolic derivative characterized by a fluorenylidene core bridging two 2,6-dibromophenol groups.

Properties

IUPAC Name |

2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXKAABSCYYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888623 | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94854-03-2 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94854-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094854032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It is known that this compound is synthesized through the condensation reaction of 9-fluorenone and phenol. The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Analysis

Biological Activity

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS No. 94854-03-2) is a compound with significant biological activity and potential applications in various fields including medicinal chemistry and material science. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C25H14Br4O2

- Molecular Weight : 666 g/mol

- Appearance : Typically presented as a white to tan powder or crystals.

- Solubility : Insoluble in water.

Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives of fluorene, exhibit antimicrobial activity. For instance, phenolic compounds can disrupt microbial cell membranes and interfere with metabolic processes. A study demonstrated that certain dibromophenols possess significant antibacterial properties against Gram-positive bacteria, suggesting that similar derivatives may exhibit comparable effects .

Antioxidant Activity

Phenol-based compounds have been recognized for their antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Cytotoxicity Studies

Cytotoxicity assays have shown that some phenolic compounds can induce apoptosis in cancer cells. For example, studies on structurally related compounds indicate that they can activate caspase pathways leading to programmed cell death. This property is particularly relevant for developing anticancer agents .

The biological activity of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing structural changes that lead to cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.

- Oxidative Stress Induction : By generating ROS, the compound can induce oxidative damage to cellular components.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial effects of dibromophenolic compounds against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting the potential use of such compounds in developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that Phenol derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis. The IC50 values were determined to be around 25 µM for effective cytotoxicity, suggesting that these compounds could serve as lead structures for further drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C25H14Br4O2 |

| Molecular Weight | 666 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antioxidant Potential | High |

| Cytotoxicity (IC50) | ~25 µM |

Scientific Research Applications

Materials Science

Phenol derivatives, including 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-], are explored for their potential in developing advanced materials. They can be used as building blocks for creating polymers with enhanced thermal stability and mechanical properties.

Case Study : A study demonstrated the synthesis of polymeric materials using phenolic compounds as precursors. The resulting materials exhibited improved thermal resistance and mechanical strength compared to conventional polymers .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalizations that can lead to the formation of complex organic molecules.

Synthesis Example :

The condensation reaction of phenol with 9-fluorenone has been optimized using bifunctional ionic liquids (BFILs) as catalysts. Under specific conditions (e.g., temperature and catalyst concentration), high yields of bisphenol derivatives were achieved, highlighting the compound's utility in synthetic chemistry .

| Reaction Conditions | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 10 mmol 9-fluorenone, 60 mmol phenol, 15 mol% IL | IL 6c | 100 | 91.8 |

This table summarizes the catalytic performance of BFILs in synthesizing bisphenol fluorenone from phenol and 9-fluorenone.

Catalysis

The compound has shown promise as a catalyst or catalyst precursor in various chemical reactions. Its ability to form stable complexes with other substrates enhances reaction rates and selectivity.

Research Insight : Studies have indicated that phenolic compounds can act as effective catalysts in oxidation reactions and polymerization processes. The presence of bromine substituents may also enhance the reactivity of the compound through electrophilic aromatic substitution mechanisms .

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA)

Structural Differences :

- Core Group: TBBPA uses an isopropylidene bridge (C(CH₃)₂), while the target compound employs a fluorenylidene group (a fused aromatic system).

- Bromination Pattern: Both share 2,6-dibromo substitution on phenolic rings, suggesting similar electronic and steric effects .

Physicochemical Properties :

- Solubility : TBBPA has low water solubility (0.12 mg/L at 20°C), but the fluorenylidene derivative may exhibit even lower solubility due to increased hydrophobicity .

- Persistence : TBBPA is moderately persistent in soil (half-life ~138 days), but the fluorenylidene compound’s aromatic core could prolong environmental persistence .

Toxicity :

- Endocrine Disruption: TBBPA disrupts estrogen homeostasis in rats, with observed uterine toxicity at high doses .

- Structural analogs like the fluorenylidene derivative require targeted testing to confirm safety .

Applications :

TBBPA is widely used in electronics and polymers as a flame retardant. The fluorenylidene compound’s applications remain undefined but may suit high-temperature materials due to its rigid core .

Sodium Salt Derivatives (CAS 62625-28-9)

This sodium salt of “Phenol, 4,4′-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-” features a sulfonate group instead of a fluorenylidene core. Key differences include:

TBBPA Derivatives (Diacetate, Allyl Ether)

Bromophenol Blue (CAS 115-39-9)

A sulfonated bromophenol used as a pH indicator, Bromophenol Blue differs in:

- Functionality : Sulfonate groups enable water solubility and pH sensitivity, unlike the fluorenylidene compound’s hydrophobic nature .

- Toxicity: Bromophenol Blue is low-toxicity in lab settings, while brominated flame retardants like TBBPA and its analogs pose higher ecological risks .

Environmental and Health Risk Profiles

| Compound | Persistence | Bioaccumulation | Toxicity Concerns | Key Applications |

|---|---|---|---|---|

| Target Fluorenylidene | High (inferred) | Moderate (predicted) | Potential endocrine disruption | Polymers, specialty chems |

| TBBPA (CAS 79-94-7) | Moderate | Low | Endocrine disruption, neurotoxicity | Electronics, plastics |

| TBBPA Diacetate | Moderate | High | Metabolic interference | Plasticizers |

| Sodium Salt (CAS 62625-28-9) | Low | Low | Surfactant-related toxicity | Stabilizers |

| Bromophenol Blue | Low | None | Minimal | Laboratory reagent |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- and verifying its purity?

- Synthesis : Bromination of the parent fluorenylidene-bisphenol precursor using bromine or N-bromosuccinimide (NBS) in a controlled acidic or solvent-based environment. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .

- Purity Verification :

- HPLC-MS : Quantify residual solvents and byproducts.

- Elemental Analysis : Confirm Br content (~57.8% theoretical for C₂₅H₁₂Br₄O₂).

- Melting Point : Compare experimental values (e.g., 55–65°C) with literature data .

Q. How can crystallographic data for this compound be resolved, and which software tools are suitable?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the fluorenylidene backbone and bromine substitution patterns. Note that SHELX is robust for small-molecule refinement but requires high-resolution data .

- Data Collection : Ensure twinning or disorder in the fluorene moiety is addressed during structure solution .

Q. What solvents and conditions are optimal for dissolving Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- in experimental settings?

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (chloroform) are effective.

- Table :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Suitable for biological assays |

| Chloroform | ~30 | Reacts with strong bases |

| Acetone | <10 | Limited solubility |

Advanced Research Questions

Q. How does the fluorenylidene core influence the environmental persistence of this compound compared to isopropylidene analogs (e.g., TBBPA)?

- Structural Impact : The rigid fluorenylidene group may reduce biodegradability compared to TBBPA’s isopropylidene linker, increasing persistence in sediments.

- Assessment Methods :

- Half-Life Studies : Use OECD 307/308 guidelines to measure degradation in soil/water systems.

- QSAR Modeling : Predict bioaccumulation potential using bromine substitution and log Kow (~8.2 estimated) .

Q. What experimental strategies can elucidate estrogenic disruption mechanisms of this compound in mammalian models?

- In Vitro Assays :

- ERα/β binding affinity via competitive fluorescence polarization.

- Transcriptional activation using luciferase reporter genes in MCF-7 cells.

Q. How can computational chemistry predict the reactivity of this compound under environmental conditions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for C-Br bonds (~65–70 kcal/mol).

- Degradation Pathways : Simulate hydrolysis or photolysis using Gaussian or ORCA. The fluorenylidene group may stabilize radical intermediates, delaying degradation .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace levels of this compound in environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.

- Detection :

- GC-ECD : Limited due to low volatility; derivatize with acetic anhydride.

- LC-QTOF-MS : Use negative-ion mode (m/z ~541.8 for [M-H]⁻) with isotopic pattern matching for Br .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies?

- Dose-Response Reconciliation : Compare metabolic activation (e.g., hepatic CYP450 activity) in vitro vs. in vivo.

- Table :

| Model System | Observed Effect (100 μM) | Likelihood in Mammals |

|---|---|---|

| Zebrafish embryos | No neurotoxicity | Low |

| Rat hepatocytes | Mitochondrial dysfunction | High |

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.